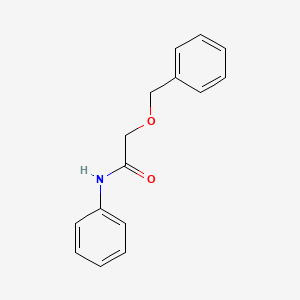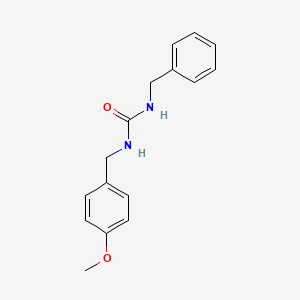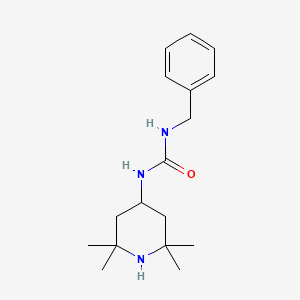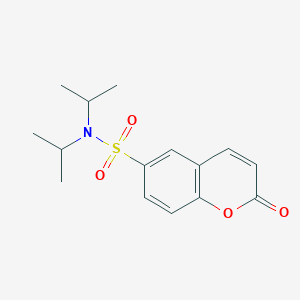
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide, also known as BPIP, is a small molecule that has been studied for its potential therapeutic properties. BPIP is a piperidine-based compound that has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Mechanism of Action
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has a unique mechanism of action, which involves the inhibition of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide increases the levels of 2-AG, which has been shown to have anti-inflammatory and analgesic properties. The increase in 2-AG levels also activates the cannabinoid receptor CB1, which further contributes to the therapeutic effects of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to have anticonvulsant properties in animal models of epilepsy. In addition, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide is its unique mechanism of action, which makes it a promising candidate for further research. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the research of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide. One direction is to optimize the synthesis method of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide in vivo to determine its efficacy in animal models of disease. Further research is also needed to determine the potential therapeutic applications of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide in humans. In addition, the development of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide analogs with improved solubility and efficacy could further enhance its therapeutic potential.
Synthesis Methods
The synthesis of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide involves several steps, including the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-yl chloride. The resulting product is then reacted with piperidine-4-carboxamide in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with benzenesulfonyl chloride to form 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide. The yield of 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide can be improved by optimizing the reaction conditions.
Scientific Research Applications
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative diseases. In addition, 1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-15-5-4-10-18-13-15)14-8-11-20(12-9-14)24(22,23)16-6-2-1-3-7-16/h1-7,10,13-14H,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUOQWSRAZJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)

![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)




